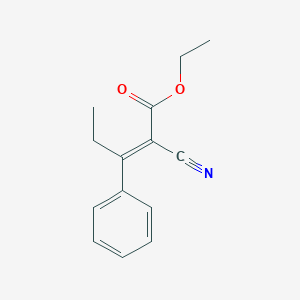

ethyl (E)-2-cyano-3-phenylpent-2-enoate

Description

Ethyl (E)-2-cyano-3-phenylpent-2-enoate is an α,β-unsaturated ester featuring a cyano group at the α-position and a phenyl substituent at the β-position of the pentenoate backbone. This compound is synthesized via Knoevenagel condensation between ethyl cyanoacetate and substituted aldehydes, yielding a syn-periplanar (s-cis) conformation across the C=C bond, as evidenced by a torsion angle of 3.2° . Its structural rigidity and electron-withdrawing cyano group make it a versatile intermediate for synthesizing biologically active compounds, such as 2-propenoylamides and 2-propenoates with reported pharmacological properties .

Properties

CAS No. |

14442-48-9 |

|---|---|

Molecular Formula |

C14H15NO2 |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

ethyl (E)-2-cyano-3-phenylpent-2-enoate |

InChI |

InChI=1S/C14H15NO2/c1-3-12(11-8-6-5-7-9-11)13(10-15)14(16)17-4-2/h5-9H,3-4H2,1-2H3/b13-12+ |

InChI Key |

LYBDDDYNWSIADW-OUKQBFOZSA-N |

SMILES |

CCC(=C(C#N)C(=O)OCC)C1=CC=CC=C1 |

Isomeric SMILES |

CC/C(=C(/C#N)\C(=O)OCC)/C1=CC=CC=C1 |

Canonical SMILES |

CCC(=C(C#N)C(=O)OCC)C1=CC=CC=C1 |

Synonyms |

ethyl (Z)-2-cyano-3-phenyl-pent-2-enoate |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The presence of electron-withdrawing groups (e.g., cyano) increases electrophilicity at the β-carbon, enhancing reactivity in Michael additions. Conversely, electron-donating groups (e.g., methoxy) reduce electrophilicity but improve solubility .

- Steric Influence: Longer alkyl chains (e.g., hexenoate in ) reduce steric hindrance, favoring nucleophilic attacks, whereas bulky aryl groups (e.g., 2,4-dimethoxyphenyl in ) restrict rotational freedom, stabilizing specific conformations.

Crystallographic and Conformational Analysis

X-ray diffraction studies highlight conformational differences:

- This compound: Syn-periplanar conformation (torsion angle: 3.2°) stabilizes planar geometry, critical for π-π stacking in crystal lattices .

- Ethyl 2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enoate: Non-planar conformation (torsion angle: 12.5°) due to steric clashes between the pyrrole ring and ester group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.